molecular formula C13H10N6O B2482149 2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 893938-19-7

2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Cat. No. B2482149
CAS RN: 893938-19-7
M. Wt: 266.264
InChI Key: XDZBRDHMHPYPHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, pyrazole-bearing compounds, which share a similar structure, are known for their diverse pharmacological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

The compound’s structure features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. Researchers have designed and synthesized it as a novel CDK2 (cyclin-dependent kinase 2) inhibitor. CDK2 inhibition is an attractive strategy for cancer treatment, selectively targeting tumor cells. Key findings include:

Indole Derivatives and Biological Potential

While not directly related to the compound, it’s worth noting that indole derivatives have diverse biological applications. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in higher plants. Indole derivatives exhibit pharmacological activities, making them an interesting area of research .

Safety and Hazards

The safety and hazards associated with this compound are not directly available from the search results.

Future Directions

While the future directions for this specific compound are not directly mentioned, there is ongoing research into the biological activities of newly synthesized pyrazoline derivatives . These compounds have shown promising cytotoxic activities against various cell lines . This suggests that similar compounds, like the one you’re interested in, may also have potential applications in medical research.

properties

IUPAC Name

2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c1-9-3-2-4-10(7-9)19-12-11(16-17-19)13(20)18(6-5-14)8-15-12/h2-4,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZBRDHMHPYPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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